molecular formula C20H18Cl2N4O3S2 B2964681 2-(2,4-dichlorophenoxy)-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392294-21-2

2-(2,4-dichlorophenoxy)-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2964681
CAS No.: 392294-21-2
M. Wt: 497.41
InChI Key: HHJFHVOTODGBJA-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,3,4-thiadiazole core. Key structural elements include:

  • 2,4-Dichlorophenoxy group: A halogenated aromatic moiety known to enhance lipophilicity and influence bioactivity .
  • Thiadiazole ring: A five-membered heterocycle containing sulfur and nitrogen, which contributes to metabolic stability and electronic properties .

Characterization typically employs IR, NMR, mass spectrometry, and X-ray crystallography to confirm regiochemistry and hydrogen-bonding motifs .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O3S2/c1-11-4-3-5-15(12(11)2)23-18(28)10-30-20-26-25-19(31-20)24-17(27)9-29-16-7-6-13(21)8-14(16)22/h3-8H,9-10H2,1-2H3,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJFHVOTODGBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity by reviewing existing literature, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

  • Dichlorophenoxy group : Known for its herbicidal properties.
  • Thiadiazole moiety : Associated with various biological activities including antimicrobial and anticancer effects.
  • Dimethylphenyl group : May enhance lipophilicity and biological activity.

Anticancer Activity

Research has indicated that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study reported that a related compound demonstrated an IC50 value of less than 1 µg/mL against Jurkat cells, highlighting the potential of thiadiazole-containing compounds in cancer therapy .

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial effects. A series of compounds were synthesized and tested against bacterial strains, showing varying degrees of activity. For example, modifications to the thiadiazole ring structure were found to enhance antibacterial potency significantly .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, thiazole and thiadiazole derivatives have been shown to interact with proteins involved in apoptosis and cell cycle regulation .

Case Studies

  • In Vitro Studies
    • A study conducted on related thiazole compounds showed that modifications in the side chains significantly affected their cytotoxicity against cancer cells. Compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts .
    • Another investigation focused on the compound's ability to induce apoptosis in cancer cell lines through mitochondrial pathways, suggesting a potential therapeutic application in oncology.
  • In Vivo Studies
    • Animal models treated with thiadiazole derivatives demonstrated reduced tumor growth rates compared to control groups. The observed effects were attributed to the compound's ability to modulate immune responses and inhibit angiogenesis .

Data Tables

Activity IC50 Value (µg/mL) Cell Line Reference
Anticancer<1Jurkat
AntibacterialVariesVarious bacterial strains
Apoptosis InductionNot quantifiedCancer cell lines

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Cores
Compound Name Key Structural Features Biological Activity/Properties References
Target Compound 2,4-Dichlorophenoxy, thiadiazole, 2,3-dimethylphenylamino substituent Potential anticancer/antimicrobial activity (inferred from analogues)
2-(4-Chlorophenoxy)-N-(5-{[4-(Trifluoromethyl)Benzyl]Sulfanyl}-1,3,4-Thiadiazol-2-yl)Acetamide 4-Chlorophenoxy, trifluoromethylbenzylsulfanyl Enhanced lipophilicity (log k ≈ 3.2) due to CF₃ group; antimicrobial screening
5-(2,4-Dichlorophenoxymethyl)-1,3,4-Thiadiazol-2-Amine Dichlorophenoxymethyl substituent; amine at C2 of thiadiazole Crystallographic data shows N–H⋯N hydrogen bonding; antimicrobial potential
N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-yl)Amino]Ethyl}Acetamide Trichloroethyl group; phenyl-thiadiazole Intermediate in bicyclic triazine synthesis; confirmed by X-ray diffraction

Key Observations :

  • The 2,4-dichlorophenoxy group in the target compound likely increases lipophilicity compared to non-halogenated analogues (e.g., ’s CF₃-substituted derivative has log k = 3.2, suggesting similar hydrophobicity) .
  • Thiadiazole vs. Thiazole/Oxadiazole : Thiadiazole derivatives (e.g., ) exhibit greater metabolic stability than thiazole-based analogues (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in ) due to reduced ring oxidation .
  • Substituent Effects: The 2,3-dimethylphenylamino group in the target compound may enhance binding to hydrophobic enzyme pockets compared to smaller substituents (e.g., methyl or ethyl groups in and ) .
Physicochemical Properties
  • Lipophilicity: The target compound’s calculated log P (using ClogP) is estimated at ~3.5–4.0, higher than non-halogenated analogues (e.g., ’s log k = 2.1) .
  • Solubility : Thiadiazole derivatives generally exhibit poor aqueous solubility (<50 µg/mL at pH 7.4), necessitating formulation adjustments .

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